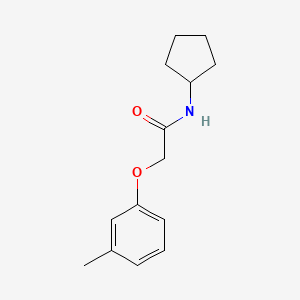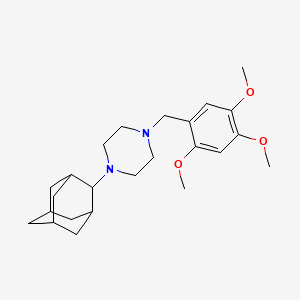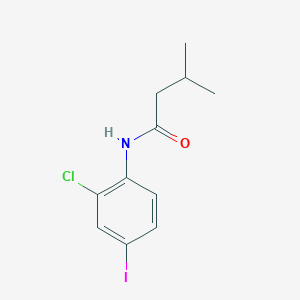
N-cyclopentyl-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(3-methylphenoxy)acetamide, also known as CPP-ACP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water and has a molecular weight of 315.41 g/mol.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-(3-methylphenoxy)acetamide is not fully understood, but it is believed to work by binding to tooth enamel and forming a protective layer that prevents acid erosion and promotes remineralization. N-cyclopentyl-2-(3-methylphenoxy)acetamide also has antimicrobial properties and can inhibit the growth of bacteria that cause tooth decay.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide can increase the hardness and mineral content of enamel, reduce the formation of dental plaque, and inhibit the growth of oral bacteria. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide can enhance plant growth and yield by regulating hormone levels and improving nutrient uptake. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide has been shown to have anticancer and anti-inflammatory properties, as well as potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-2-(3-methylphenoxy)acetamide is its versatility and potential applications in various fields. N-cyclopentyl-2-(3-methylphenoxy)acetamide is also relatively easy to synthesize and purify, making it a cost-effective compound for lab experiments. However, N-cyclopentyl-2-(3-methylphenoxy)acetamide has some limitations, such as its low solubility in some solvents and its potential toxicity at high doses.
Direcciones Futuras
There are many potential future directions for N-cyclopentyl-2-(3-methylphenoxy)acetamide research. In dentistry, further studies could investigate the long-term effects of N-cyclopentyl-2-(3-methylphenoxy)acetamide on tooth enamel and oral health. In agriculture, research could focus on optimizing the use of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a plant growth regulator and developing new formulations for enhanced efficacy. In pharmaceuticals, future research could explore the potential of N-cyclopentyl-2-(3-methylphenoxy)acetamide as a drug candidate for various diseases, as well as investigate its mechanisms of action and potential side effects.
Conclusion:
In conclusion, N-cyclopentyl-2-(3-methylphenoxy)acetamide, or N-cyclopentyl-2-(3-methylphenoxy)acetamide, is a versatile compound with potential applications in dentistry, agriculture, and pharmaceuticals. N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its various properties, including its ability to prevent tooth decay, enhance plant growth, and potentially treat diseases such as cancer and Alzheimer's. Further research is needed to fully understand the mechanisms of action and potential applications of N-cyclopentyl-2-(3-methylphenoxy)acetamide.
Métodos De Síntesis
N-cyclopentyl-2-(3-methylphenoxy)acetamide can be synthesized by reacting cyclopentylamine with 3-methylphenol and chloroacetyl chloride. The reaction takes place in the presence of a base and an organic solvent, such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including dentistry, agriculture, and pharmaceuticals. In dentistry, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as an active ingredient in toothpaste and mouthwash to prevent tooth decay and remineralize enamel. In agriculture, N-cyclopentyl-2-(3-methylphenoxy)acetamide is used as a plant growth regulator to enhance growth and yield. In pharmaceuticals, N-cyclopentyl-2-(3-methylphenoxy)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-4-8-13(9-11)17-10-14(16)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7,10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICAEEQPWKPHGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-fluorobenzamide](/img/structure/B5821001.png)
![2-[(6-ethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5821010.png)
![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)

![3,4-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5821026.png)






![2-({[(2-furylmethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5821070.png)
![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)